molecular formula C11H13NO4 B499903 (p-Tolylcarbamoylmethoxy)acetic acid

(p-Tolylcarbamoylmethoxy)acetic acid

Cat. No.: B499903
M. Wt: 223.22g/mol
InChI Key: VNFXYWDWGNLTLV-UHFFFAOYSA-N
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Description

(p-Tolylcarbamoylmethoxy)acetic acid is a substituted acetic acid derivative characterized by a p-tolyl group (4-methylphenyl) linked via a carbamoyl (NHCO) and methoxy (OCH2) moiety to the acetic acid backbone. Its structure can be represented as:
CH3-C6H4-NH-CO-O-CH2-CH2-COOH.

The carbamoyl group introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets or influence solubility .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22g/mol

IUPAC Name

2-[2-(4-methylanilino)-2-oxoethoxy]acetic acid

InChI

InChI=1S/C11H13NO4/c1-8-2-4-9(5-3-8)12-10(13)6-16-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)

InChI Key

VNFXYWDWGNLTLV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)COCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

2-(p-Tolyloxy)acetic Acid

  • Structure : p-Tolyl group connected via an ether linkage (O) to acetic acid.
  • Lower polarity due to the ether group, which may decrease solubility in polar solvents .
  • Applications : Primarily used as a chemical intermediate in organic synthesis.

p-Tolylacetic Acid

  • Structure : p-Tolyl group directly attached to the acetic acid’s methylene carbon.
  • Key Differences: Simpler structure without the carbamoylmethoxy spacer.

Triazolinyl Acetic Acid Derivatives

  • Structure : Adamantyl-substituted triazolinyl groups attached to acetic acid (e.g., compounds in ).
  • Key Differences :
    • The triazolinyl moiety introduces heterocyclic complexity, enhancing antimicrobial and anti-inflammatory activities.
    • (p-Tolylcarbamoylmethoxy)acetic acid’s carbamoyl group may offer distinct binding interactions compared to triazolinyl groups .
  • Applications : Antimicrobial agents, anti-inflammatory drugs.

p-Tolyl Phenylacetate

  • Structure : Ester derivative of phenylacetic acid with a p-tolyl group.
  • Key Differences :
    • The ester group (vs. carboxylic acid) increases lipophilicity and alters hydrolysis kinetics.
    • (p-Tolylcarbamoylmethoxy)acetic acid’s carbamoyl group may improve stability against enzymatic degradation .
  • Applications : Flavoring agents, fragrance components.

Chiral α-Methoxy Phenylacetic Acids

  • Structure : Chiral auxiliaries with methoxy and aryl groups (e.g., ).
  • Key Differences :
    • The carbamoylmethoxy group in (p-Tolylcarbamoylmethoxy)acetic acid could influence chirality and serve as a resolving agent, though this requires experimental validation .
  • Applications : Chiral shift reagents in NMR spectroscopy.

Physicochemical and Functional Properties

Property (p-Tolylcarbamoylmethoxy)acetic Acid (Estimated) 2-(p-Tolyloxy)acetic Acid p-Tolylacetic Acid
Molecular Weight (g/mol) ~223.23 180.17 150.17
Functional Groups Carboxylic acid, carbamoyl, ether Carboxylic acid, ether Carboxylic acid, aryl
Polarity High (due to carbamoyl) Moderate Low
Aqueous Solubility Moderate (carbamoyl enhances solubility) Low Very low
Potential Bioactivity Antimicrobial, anti-inflammatory (hypothesized) Limited Limited

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